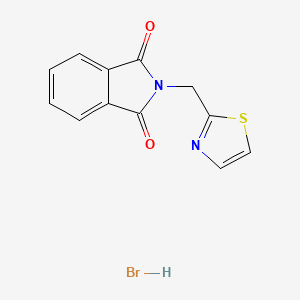
2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of isoindole-1,3-dione, and its thiazole moiety makes it a promising candidate for drug discovery.
作用机制
The mechanism of action of 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide involves the inhibition of acetylcholinesterase, as mentioned earlier. This inhibition leads to an increase in the levels of acetylcholine, which in turn enhances cognitive function. The compound has also been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide have been investigated in various in vitro and in vivo studies. The compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide in lab experiments is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Its ability to inhibit acetylcholinesterase and exhibit antioxidant activity makes it a promising candidate for drug discovery. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability.
未来方向
There are several future directions that can be explored in the field of medicinal chemistry using 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide. One potential direction is the development of more potent analogs of the compound that exhibit improved solubility and bioavailability. Additionally, the compound can be further investigated for its potential as a therapeutic agent for other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Furthermore, the compound can be explored for its potential as an anticancer agent, as it has been found to exhibit cytotoxic activity against certain cancer cell lines.
合成方法
The synthesis of 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 2-aminothiazole with phthalic anhydride in the presence of a catalyst to form the intermediate compound. This intermediate is then further reacted with formaldehyde and sodium borohydride to obtain the final product.
科学研究应用
The potential of 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide has been explored in various scientific studies. One such study investigated its potential as a therapeutic agent for the treatment of Alzheimer's disease. The compound was found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
属性
IUPAC Name |
2-(1,3-thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S.BrH/c15-11-8-3-1-2-4-9(8)12(16)14(11)7-10-13-5-6-17-10;/h1-6H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVYSMWQMDYNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CS3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716280.png)
![2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2716281.png)
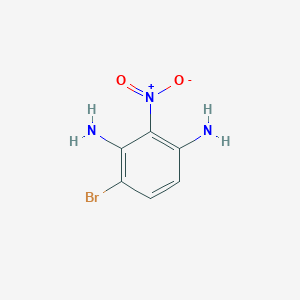
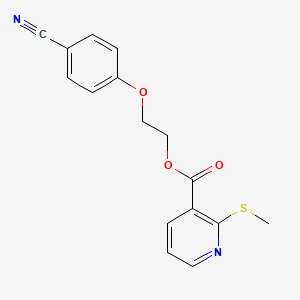
![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)
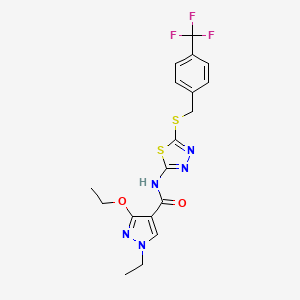

![6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2716294.png)
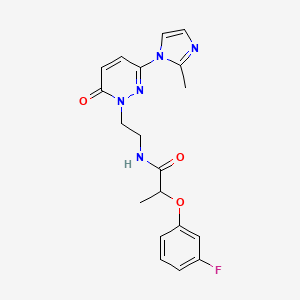

![4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide](/img/no-structure.png)
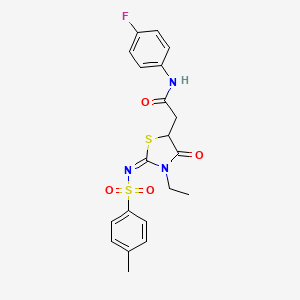
![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)